molecular formula C30H48 B8135434 Cedrene

Cedrene

Cat. No.: B8135434
M. Wt: 408.7 g/mol
InChI Key: DSRGAZXWGOEEMW-BXVPSMCBSA-N
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Description

Cedrene (CAS 11028-42-5) is a naturally occurring sesquiterpene that is a principal constituent of cedarwood oil, contributing to the characteristic woody, sweet aroma of cedar, juniper, and cypress trees . This compound, with the molecular formula C15H24 and a molar mass of 204.35 g/mol, exists in several isomeric forms, primarily (-)-α-cedrene and (+)-β-cedrene, which differ in the position of a double bond . It is commonly sourced from various Cedrus , Juniperus , and Cupressus species . As a stable, lipophilic liquid with a boiling point of 261–262 °C, this compound is an essential compound for scientific and industrial research and development . Research Applications & Value this compound is a versatile compound with significant research potential across multiple fields: Fragrance & Material Science: this compound is widely used in perfumery as a key fragrance ingredient and fixative, providing a long-lasting woody base note in fine fragrances and personal care products . Its stability and scent profile also make it a subject of interest for incorporation into coatings and materials to impart a durable woody aroma and enhance material properties . Pharmacology & Biochemistry: Preclinical studies highlight this compound's broad bioactive potential. It has demonstrated antimicrobial effects against various bacteria and fungi, anti-inflammatory properties, and analgesic (pain-relieving) activity in animal models . Notably, in vitro studies suggest anti-tumoral and anti-cancer potential against oral, liver, and lung cancerous cells, often in synergy with cedrol, another sesquiterpene . Research using human liver microsomes indicates that β-cedrene acts as a potent competitive inhibitor of the cytochrome P450 enzyme CYP2B6, signaling a high potential for drug-drug interactions that requires further investigation . Agriculture: this compound functions as a natural insect repellent and pesticide. Research shows it can effectively repel pests like aphids and spider mites by interfering with their olfactory sensors and inhibit the spore germination of plant pathogens . Mechanism of Action Insights The pharmacological activities of this compound are attributed to several key mechanisms. Its lipophilic nature allows it to easily interact with cell membranes. Its antimicrobial action is thought to involve disrupting the integrity of bacterial cell membranes . Its anti-inflammatory effects are associated with the inhibition of pro-inflammatory mediators such as TNF-α and IL-6 . Furthermore, its potent inhibition of metabolic enzymes like CYP2B6 and CYP3A4 suggests a mechanism through which it could alter the pharmacokinetics of co-administered drugs . In vivo pharmacokinetic studies in rats show that α-cedrene is rapidly absorbed, has a large volume of distribution, and is highly distributed to lipid tissues, supporting its lipid-targeting nature and relatively long elimination half-life . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

(1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene;(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H24/c2*1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3;11-13H,1,5-9H2,2-4H3/t2*11-,12+,13+,15+/m11/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRGAZXWGOEEMW-BXVPSMCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C.CC1CCC2C13CC=C(C(C3)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C.C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Obesity Effects

Recent studies have demonstrated that α-cedrene can effectively prevent and reverse obesity induced by high-fat diets in rodent models. In a controlled experiment, C57BL/6 N mice fed a high-fat diet showed significant weight management when administered α-cedrene orally over eight weeks. The compound was found to enhance thermogenic gene expression while downregulating adipogenic genes, indicating its potential as a therapeutic agent for obesity management .

1.2 Hepatoprotective Properties

α-Cedrene has also been shown to reduce triglyceride accumulation in human hepatocytes through the olfactory receptor 10J5 pathway. In experiments involving mice, those treated with α-cedrene exhibited lower liver weights and healthier liver appearances compared to controls on high-fat diets. The treatment significantly decreased markers of liver injury, suggesting its potential for liver protection and metabolic regulation .

1.3 Anti-Cancer Potential

In vitro studies have indicated that cedrene possesses anti-tumoral properties. It has been shown to induce apoptosis in various cancer cell lines, including those from the oral mucosa and liver. When combined with cedrol, another tree-derived sesquiterpene, this compound exhibited enhanced efficacy against cancerous cells . These findings suggest a promising avenue for future cancer therapies.

Environmental Applications

2.1 Atmospheric Chemistry

This compound plays a role in atmospheric chemistry as a precursor to secondary organic aerosols (SOAs). Research into the oxidation processes of α-cedrene has provided insights into its behavior in the atmosphere and its contribution to air quality issues. The oxidation of this compound by radical species such as hydroxyl radicals has been studied to understand its environmental impact better .

Industrial Applications

3.1 Fragrance Industry

This compound is widely utilized in the fragrance industry due to its pleasant woody aroma. It is incorporated into various consumer products, including perfumes and household cleaning agents. Its use as a fragrance ingredient is supported by regulatory evaluations that confirm its safety and efficacy in high-volume applications .

3.2 Biocontrol Agent

The antimicrobial properties of this compound have led to its exploration as a biocontrol agent against various pathogens. Studies have shown that both α-cedrene and β-cedrene exhibit significant antimicrobial activity against bacteria and fungi, making them potential candidates for natural preservatives in food and cosmetic formulations .

Case Studies and Research Findings

StudyFocusFindings
Anti-obesityα-Cedrene administration prevented obesity in rodents; increased thermogenic gene expression
HepatoprotectionReduced liver injury markers; decreased triglyceride accumulation
Anti-cancerInduced apoptosis in cancer cell lines; effective in combination with cedrol
Environmental impactStudied oxidation processes; contributed to understanding atmospheric chemistry

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the binding affinities and structural interactions are essential to understanding their mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison
Compound Structural Class Key Features Biological Role/Activity
α-Cedrene Tricyclic sesquiterpene Endocyclic double bond; methyl substituents on both rings Anti-obesity (Adcy3-mediated thermogenesis), muscle hypertrophy (MOR23 activation)
β-Cedrene Tricyclic sesquiterpene Exocyclic double bond; methyl substituents on both rings Aroma contributor (woody notes in tea, turmeric); electronic nose discrimination
β-Caryophyllene Bicyclic sesquiterpene Macrocyclic structure with exocyclic double bond Anti-inflammatory (CB2 receptor agonist); read-across surrogate for cedrene toxicity
Thujopsene Tricyclic sesquiterpene Co-occurs with cedrenes in cedarwood oil; similar hydrophobicity Limited toxicity data; structurally grouped with cedrenes for risk assessment
Cedrol Tricyclic sesquiterpene alcohol Hydroxyl group at C8; major component of cedarwood oil Flavoring agent; low genotoxicity risk but limited metabolic data

Key Structural Insights :

  • Cedrenes share a tricyclic backbone with thujopsene and cedrol but differ in functional groups (e.g., cedrol’s hydroxyl group) .
  • β-Caryophyllene, though bicyclic, serves as a read-across proxy for cedrenes due to metabolic similarities (e.g., extensive oxidation and excretion pathways) .

Biological Activity

Cedrene, a bicyclic sesquiterpene, is primarily derived from cedar wood and has garnered attention for its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound exists in two primary isomeric forms: alpha-cedrene and beta-cedrene. These compounds are characterized by their distinct aromatic profiles and are recognized for their roles in essential oils extracted from various plants, particularly those in the Cupressaceae family.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated that both alpha-cedrene and beta-cedrene possess antibacterial and antifungal properties. For instance, a study highlighted their effectiveness against specific strains of bacteria and fungi, showcasing their potential as natural preservatives in food and cosmetic industries .

2. Anti-inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. Research indicates that this compound can inhibit inflammatory processes, which may be beneficial for conditions such as arthritis. A 2009 animal study suggested that this compound-containing plant oils effectively reduced inflammation .

3. Anticancer Activity

Recent studies have shown promising results regarding this compound's anticancer properties. In vitro experiments indicate that this compound can induce apoptosis in cancer cells, including those from oral mucosa, liver, and lung cancers. This effect is often enhanced when combined with cedrol, another bioactive compound .

The biological activities of this compound are mediated through various biochemical pathways:

  • Cytochrome P450 Inhibition: this compound has been found to inhibit key cytochrome P450 enzymes (CYP2B6 and CYP3A4), which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetics .
  • Olfactory Pathway Activation: Alpha-cedrene activates olfactory receptors that regulate lipid metabolism, leading to decreased triglyceride accumulation in hepatic cells. This mechanism was demonstrated in a study where alpha-cedrene-fed mice showed significantly lower liver weights compared to those on a high-fat diet .

Case Studies

Case Study 1: Antifungal Activity Against P. noxius

A recent study established that cedrol (a derivative of this compound) induces apoptosis in the fungus Pseudomonas noxius. Cedrol treatment led to increased reactive oxygen species (ROS) levels and mitochondrial membrane permeability changes, activating caspase pathways associated with apoptosis. This research underlines the potential of cedrol as an effective antifungal agent .

Case Study 2: Hepatic Health Improvement

In another investigation, alpha-cedrene was shown to mitigate liver damage by reducing triglyceride accumulation and improving liver enzyme markers in high-fat diet-induced obesity models. The results indicated that alpha-cedrene could serve as a protective agent against fatty liver disease .

Summary of Findings

Activity Effect Mechanism
AntimicrobialEffective against bacteria and fungiDisruption of microbial cell membranes
Anti-inflammatoryReduces inflammationInhibition of inflammatory cytokines
AnticancerInduces apoptosis in cancer cellsActivation of caspase pathways
Hepatic protectionReduces triglyceride accumulationActivation of olfactory receptors affecting lipid metabolism

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying α-cedrene in biological matrices, and how should researchers validate these protocols?

  • Methodology : Gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used for α-cedrene quantification in plasma. For example, a validated protocol involves extracting α-cedrene from rat plasma using ethyl acetate at neutral pH, with 1,4-dichlorobenzene as an internal standard. Selective reaction monitoring (SRM) at m/z 204.3→119.0 ensures specificity, achieving a linear range of 1–500 ng/mL .
  • Validation Criteria : Include recovery rates (>85%), intra-/inter-day precision (CV <15%), and stability under storage conditions. Cross-validate with liquid chromatography (LC)-MS if matrix interference is suspected.

Q. How can researchers optimize the extraction of β-cedrene from plant sources while minimizing degradation?

  • Methodology : Hydrodistillation of cedarwood oil is standard, but supercritical CO₂ extraction improves yield and reduces thermal degradation. Key parameters include pressure (25–30 MPa), temperature (40–50°C), and co-solvents like ethanol (5–10% v/v) to enhance sesquiterpene solubility .
  • Quality Control : Monitor degradation products (e.g., oxidation derivatives) via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to ensure structural integrity.

Q. What physicochemical properties of cedrene isomers are critical for environmental fate modeling?

  • Key Properties : Log octanol-water partition coefficient (logKOW: ~5.7–6.1), water solubility (0.073–0.15 mg/L), and Henry’s law constant (3510–9010 Pa·m³/mol). These parameters dictate bioavailability and persistence in aquatic systems .
  • Experimental Determination : Use shake-flask methods for logKOW and headspace gas chromatography for Henry’s constant. Validate with QSAR models if experimental data are limited.

Advanced Research Questions

Q. How can researchers resolve stereochemical challenges in the total synthesis of β-cedrene?

  • Synthesis Strategy : Focus on the bisabolyl cation intermediate’s conformation, which determines tricyclic ring formation. Asymmetric catalysis (e.g., chiral Brønsted acids) can enforce stereoselectivity during cyclization. Computational modeling (DFT) aids in predicting transition states .
  • Validation : Compare synthetic β-cedrene’s optical rotation and NMR spectra with natural isolates. Address discrepancies via X-ray crystallography of key intermediates.

Q. What mechanisms underlie α-cedrene’s anti-obesity effects, and how do in vitro findings translate to in vivo models?

  • Mechanistic Insight : α-Cedrene upregulates Adcy3 (adenylate cyclase 3) in adipose tissue, enhancing thermogenesis. In vivo studies in HFD-fed mice show reduced adiposity (20–30% lower body weight vs. controls) and improved lipid profiles .
  • Data Reconciliation : Address contradictions between in vitro (e.g., adipocyte assays) and in vivo outcomes by evaluating pharmacokinetic factors (e.g., bioavailability: 45–60% in rats) and metabolite activity .

Q. How should researchers assess ecological risks of cedrenes given discrepancies in toxicity thresholds across regulatory frameworks?

  • Risk Assessment Framework : Apply read-across methodologies using β-caryophyllene as a surrogate (NOAEL: 222 mg/kg/day). Adjust for cedrenes’ higher logKOW and bioaccumulation potential. Probabilistic modeling can account for interspecies variability .
  • Controversies : EFSA’s withdrawal of α-cedrene as a food additive contrasts with its use in animal feed. Investigate species-specific metabolic pathways (e.g., cytochrome P450 isoforms) to clarify safety margins .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacokinetic studies?

  • Modeling Techniques : Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For nonlinear kinetics (e.g., saturation of CYP enzymes), apply Michaelis-Menten models. Bootstrap resampling (1,000 iterations) improves confidence intervals in small-sample studies .
  • Data Interpretation : Address outliers via Grubbs’ test and adjust for sex-specific differences (e.g., 15–20% higher clearance rates in male rats) .

Methodological Guidelines

  • Experimental Design : For in vivo studies, use ≥8 animals per group to ensure statistical power (α=0.05, β=0.2). Include positive controls (e.g., orlistat for anti-obesity assays) .
  • Data Reporting : Follow STandards for Reporting Enzymology Data (STRENDA) for kinetic studies and MIAME guidelines for omics data .

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